Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core linked to a piperazine moiety substituted with a pyrimidine ring. The benzothiadiazole group contributes to electron-deficient aromatic systems, which may enhance binding interactions with biological targets.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-14(11-2-3-12-13(10-11)19-23-18-12)20-6-8-21(9-7-20)15-16-4-1-5-17-15/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJODIQFTNLRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have demonstrated inhibitory activity against protein tyrosine phosphatase 1b (ptp1b) and shp2. These proteins play crucial roles in cellular signaling pathways, particularly those related to growth and differentiation.
Mode of Action
Compounds with similar structures have been extensively researched for use in photovoltaics or as fluorescent sensors. They function as electron donor–acceptor (D–A) systems, with the benzo[c][1,2,5]thiadiazol (BTZ) motif acting as a strongly electron-accepting moiety.
Biochemical Pathways
The btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz-containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps).
Result of Action
Similar compounds have been used as potential visible-light organophotocatalysts. They have also been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light is a critical factor for compounds used in photovoltaics or as fluorescent sensors. Additionally, the rise of photoredox catalysis as a powerful tool for enabling organic transformations has stimulated discussions about environmentally sustainable chemistry.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzo[c][1,2,5]thiadiazole core linked to a piperazine moiety substituted with a pyrimidine ring. This structural configuration is crucial for its biological activity as it enhances interaction with biological targets.
Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:
- Inhibition of ALK5 Kinase : Research indicates that derivatives of benzo[c][1,2,5]thiadiazole can effectively inhibit activin receptor-like kinase 5 (ALK5), a key mediator in TGF-β signaling pathways associated with tumor growth and metastasis. For example, a related compound demonstrated an IC50 value of 0.008 μM against ALK5, significantly outperforming established inhibitors .
- Anticancer Activity : The compound has shown promising anticancer properties by disrupting DNA replication processes. Its derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, including HEPG2 and A549. The structure–activity relationships suggest that modifications on the thiadiazole ring enhance cytotoxicity .
Efficacy in Cancer Treatment
Table 1 summarizes the biological activity data for benzo[c][1,2,5]thiadiazol derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 14c | HEPG2 | 0.008 | ALK5 inhibition |
| 14g | A549 | 0.052 | TGF-β signaling disruption |
| 18 | SK-MEL-2 | 4.27 | FAK inhibition |
| 22 | MCF-7 | 0.28 | Tubulin interaction |
Case Studies
- ALK5 Inhibition Study : In a study focused on TGF-β-induced signaling in cancer cells, compound 14c was shown to inhibit Smad signaling and reduce cell motility in SPC-A1 and HepG2 cells. This was confirmed through western blot analysis and wound healing assays .
- Cytotoxic Evaluation : A series of thiadiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The most potent derivative exhibited an IC50 value of 10.28 μg/mL against HEPG2 cells .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression. For instance, compound 22 showed significant binding affinity to tubulin, which is critical for its antiproliferative activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs with variations in the heterocyclic core, substituents, or linker regions. Below is a systematic analysis based on evidence from related molecules:
Core Heterocycle Modifications
- For example, (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (Compound 13l in ) was synthesized for CDK9 inhibition studies. The oxadiazole analog may exhibit different solubility and metabolic stability compared to the thiadiazole variant due to reduced lipophilicity .
Piperazine-Linker Modifications
- Pyrimidine vs. Pyridine Substituents: The pyrimidine group in the target compound contrasts with pyridine-based analogs. For instance, Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone () contains a pyridine ring modified with an isopropyl-oxadiazole group.
- Piperidine vs. Piperazine Linkers: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone () replaces piperazine with piperidine, eliminating one nitrogen atom. This reduces basicity and may impact solubility or membrane permeability .
Substituent Effects on Physicochemical Properties
- Thiadiazole vs. Oxadiazole Substituents: Compounds like Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone () incorporate oxadiazole rings instead of thiadiazole. Oxadiazole’s higher electronegativity may alter dipole moments and π-stacking interactions, affecting binding kinetics .
Tabulated Comparison of Key Analogs
Research Implications and Gaps
While structural analogs provide insights into structure-activity relationships (SAR), specific data on the target compound’s biological activity, selectivity, or pharmacokinetics remain unreported. Further studies should focus on:
- Synthetic Optimization : Modifying the pyrimidine-piperazine linker to balance potency and metabolic stability.
- Target Profiling : Screening against kinase panels to identify selectivity over related enzymes (e.g., CDK9 ).
- Physicochemical Characterization : Measuring logP, solubility, and plasma protein binding to predict bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
